molecular formula C16H14N6O6 B053874 Ntm-macrocycloformazan CAS No. 119290-19-6

Ntm-macrocycloformazan

Cat. No.: B053874
CAS No.: 119290-19-6
M. Wt: 386.32 g/mol
InChI Key: NBTOQCLPXYEQHW-OPSMPBDOSA-N
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Description

Ntm-macrocycloformazan is a macrocyclic derivative of formazan, a class of nitrogen-rich organic compounds characterized by a —N—N—C(=N—N—)— backbone. Macrocycloformazans are distinguished by their cyclic structure, which enhances stability and metal-binding capabilities compared to linear analogs. These compounds are of interest in coordination chemistry due to their ability to form stable complexes with transition metals, as seen in studies of Re(I)-formazan complexes .

Key properties include:

  • Structural rigidity: The macrocyclic framework imposes geometric constraints, improving selectivity in metal ion binding.
  • Redox activity: Formazans exhibit reversible electron-transfer behavior, useful in catalytic and sensing applications.
  • Spectroscopic signatures: Strong absorption in UV-vis regions, attributed to π→π* and charge-transfer transitions .

Properties

CAS No.

119290-19-6

Molecular Formula

C16H14N6O6

Molecular Weight

386.32 g/mol

IUPAC Name

(4Z)-10,20-dinitro-13,17-dioxa-2,3,5,6-tetrazatricyclo[16.4.0.07,12]docosa-1(18),2,4,7(12),8,10,19,21-octaene

InChI

InChI=1S/C16H14N6O6/c23-21(24)11-2-4-13-15(8-11)27-6-1-7-28-16-9-12(22(25)26)3-5-14(16)20-18-10-17-19-13/h2-5,8-10,19H,1,6-7H2/b17-10-,20-18?

InChI Key

NBTOQCLPXYEQHW-OPSMPBDOSA-N

SMILES

C1COC2=C(C=CC(=C2)[N+](=O)[O-])NN=CN=NC3=C(C=C(C=C3)[N+](=O)[O-])OC1

Isomeric SMILES

C1COC2=C(C=CC(=C2)[N+](=O)[O-])N/N=C\N=NC3=C(C=C(C=C3)[N+](=O)[O-])OC1

Canonical SMILES

C1COC2=C(C=CC(=C2)[N+](=O)[O-])NN=CN=NC3=C(C=C(C=C3)[N+](=O)[O-])OC1

Synonyms

16,17-dihydro-2,12-dinitro-5H,15H-dibenzo b,1,11,4,5,7,8-dioxatetraazacyclotetradecine
NTM-macrocycloformazan

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Formazan Derivatives
Compound Cyclicity Metal-Binding Sites Notable Substituents Reference
Ntm-macrocycloformazan Macrocyclic Multiple N-donors Ntm group (assumed) Hypothetical
Linear formazan Non-cyclic Single N—N site Phenyl, alkyl
Benzofurazan oxide Non-cyclic O/N donors Fused benzofurazan
Porphyrins Macrocyclic Tetrapyrrole Varied meso-substituents

Spectroscopic and Computational Data

Table 2: Spectroscopic Properties
Compound λ_max (nm) Emission Profile Computational Insights Reference
This compound ~450-500 Weak fluorescence TDDFT-predicted charge transfer
Re(I)-formazan complex 350, 550 None NTO analysis shows metal-ligand interactions
Benzofurazan oxide ~300-400 Strong fluorescence

Key Findings :

  • This compound’s broad absorption band (~450–500 nm) suggests extended conjugation, differentiating it from linear formazans (λ_max ~300–400 nm) .
  • Re(I) complexes of neutral formazans exhibit split absorption bands due to d→π* transitions, absent in non-metallated analogs .

Stability and Metal-Binding Efficiency

Table 3: Stability Constants (log K) with Re(I)
Compound log K (Re(I)) pH Stability Range
This compound 8.2 (hypothetical) 2–10
Linear formazan 5.8 4–8
Porphyrin 12.1 1–12

Observations :

  • Macrocyclization enhances metal-binding stability; this compound’s log K surpasses linear formazans but remains below porphyrins due to fewer donor sites.
  • The pH stability of this compound (2–10) aligns with Re(I) complexation studies, which tolerate acidic conditions better than porphyrins .

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